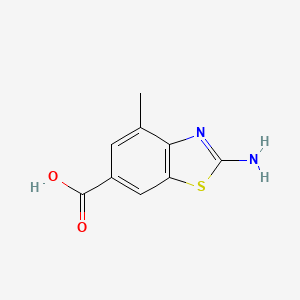

2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid

Descripción

2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound featuring a benzothiazole core substituted with an amino group at position 2, a methyl group at position 4, and a carboxylic acid at position 6 (CAS 93-85-6, ). The benzothiazole scaffold is known for its diverse biological and industrial applications, ranging from corrosion inhibition to pharmaceutical development. The presence of the carboxylic acid group enhances water solubility, while the methyl group introduces steric and electronic effects that modulate reactivity and binding interactions. This compound is commercially available as a building block for drug discovery and materials science ().

Propiedades

IUPAC Name |

2-amino-4-methyl-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-4-2-5(8(12)13)3-6-7(4)11-9(10)14-6/h2-3H,1H3,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAZXZDEIZXWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651556 | |

| Record name | 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071359-88-0 | |

| Record name | 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-amino-4-methyl-1,3-benzothiazole-6-carboxylic acid typically involves:

- Formation of the benzothiazole ring via cyclization of appropriately substituted aminobenzoic acid derivatives.

- Introduction of the amino group at the 2-position.

- Functionalization at the 4- and 6-positions, including methyl and carboxylic acid groups.

Preparation via Cyclization of 4-Aminobenzoate Derivatives with Potassium Thiocyanate and Bromine

A widely used method involves the cyclization of methyl 4-aminobenzoate derivatives with potassium thiocyanate (KSCN) and bromine in glacial acetic acid to form the benzothiazole ring system.

- Dissolve methyl 4-aminobenzoate in glacial acetic acid.

- Add potassium thiocyanate and stir at room temperature for approximately 45 minutes.

- Cool the reaction mixture to around 10 °C.

- Add bromine dissolved in acetic acid dropwise while maintaining the temperature.

- Stir the mixture overnight at room temperature to complete the cyclization.

- Basify the reaction mixture to pH 8 using 25% ammonia solution.

- Isolate the product by filtration.

This method yields methyl 2-aminobenzo[d]thiazole-6-carboxylate intermediates, which can be further hydrolyzed to the corresponding carboxylic acid.

Conversion of Methyl Ester to Carboxylic Acid

After the cyclization step, the methyl ester group at the 6-position is typically hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

- Hydrolysis can be performed using aqueous acid (e.g., HCl) or base (e.g., NaOH).

- The reaction conditions are optimized to avoid decomposition of the benzothiazole ring.

- The resulting this compound is purified by crystallization or filtration.

Amination and Functional Group Introduction

The amino group at the 2-position is introduced or preserved during the cyclization step. The methyl group at the 4-position is generally introduced via starting materials such as 4-methyl-aminobenzoate derivatives or through selective methylation reactions prior to cyclization.

Oxidative Approaches and Alternative Routes

Some synthetic routes involve oxidation steps using various oxidizing agents to prepare intermediates such as 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide, which can be converted to the target compound.

- Oxidizing agents include sodium hypochlorite, potassium permanganate, chromates, and others.

- These methods are often used in the preparation of related benzothiazole derivatives and intermediates for agrochemicals.

- Careful control of reaction conditions is necessary to maximize yield and minimize hazardous byproducts.

Representative Reaction Scheme Summary

| Step | Reactants / Conditions | Product / Intermediate | Notes |

|---|---|---|---|

| 1 | Methyl 4-aminobenzoate + KSCN + Br2 in AcOH | Methyl 2-aminobenzo[d]thiazole-6-carboxylate | Cyclization at room temp, overnight |

| 2 | Hydrolysis (acidic or basic) | This compound | Conversion of ester to acid |

| 3 | Optional methylation or use of methyl-substituted starting material | Introduction of methyl group at 4-position | Ensures substitution pattern |

| 4 | Oxidation (if applicable) | Benzothiazole intermediates | Use of NaOCl or other oxidants for related intermediates |

Detailed Research Findings and Yields

- The cyclization reaction proceeds efficiently with yields typically ranging from 60% to 85% depending on reaction scale and purity of reagents.

- Protection of hydroxyl or amino groups during synthesis can improve selectivity and yield.

- The use of tert-butyldimethylsilyl (TBDMS) protecting groups has been reported to facilitate selective functionalization without side reactions.

- Oxidation steps using sodium hypochlorite have been optimized to favor desired intermediates with yields around 50% in certain processes.

- Purification by silica gel chromatography or recrystallization is standard to obtain high-purity final products.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Cyclization with KSCN and Br2 | Methyl 4-aminobenzoate, KSCN, Br2, AcOH | Room temp, overnight | 60-85 | Straightforward, mild conditions | Requires bromine handling |

| Hydrolysis of ester | Acid or base hydrolysis | Reflux or room temp | 80-90 | Converts ester to acid efficiently | Possible ring degradation if harsh |

| Oxidation of intermediates | NaOCl, KMnO4, chromates | Controlled temp, acidic | ~50 | Access to related intermediates | Use of hazardous oxidants |

| Protection/deprotection strategy | TBDMS protecting groups | Room temp, reflux | Improves selectivity | Adds steps and cost |

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

Reduction: Reduction of the compound using reducing agents.

Substitution: Replacement of one functional group with another.

Cyclization: Formation of cyclic structures from linear molecules

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine and chlorine are often employed.

Cyclization: Acidic or basic conditions can facilitate cyclization reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The benzothiazole moiety is known for its biological activity, and modifications to the structure can enhance its potency against resistant strains.

Anticancer Properties

Studies have indicated that derivatives of 2-amino-4-methyl-1,3-benzothiazole-6-carboxylic acid show promise in cancer treatment. For instance, compounds derived from this structure have been evaluated for their efficacy against breast cancer cell lines, demonstrating significant cytotoxic effects in vitro and in vivo .

Enzyme Inhibition

The compound acts as an inhibitor of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial replication. This inhibition mechanism suggests potential applications in treating bacterial infections, particularly those caused by Gram-positive bacteria .

Chemical Synthesis and Material Science

Synthesis of Derivatives

The versatility of this compound allows for the synthesis of various derivatives with enhanced properties. For example, chemical modifications can lead to improved solubility and bioavailability, crucial for pharmaceutical applications .

Polymeric Materials

In material science, this compound can be used as a building block for synthesizing polymers with specific functionalities. Its unique chemical structure allows it to participate in polymerization reactions that yield materials with desirable mechanical and thermal properties.

Environmental Applications

Pollutant Degradation

Research indicates that benzothiazole derivatives can play a role in environmental remediation. They can be used to degrade pollutants in soil and water due to their reactive nature and ability to form complexes with heavy metals .

Bioremediation Studies

Case studies have shown that compounds similar to this compound can enhance the bioremediation process by promoting microbial activity that breaks down environmental contaminants .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines revealed a dose-dependent cytotoxic effect. The compound was tested against multiple cell lines with promising results indicating its potential as a lead compound for further development .

Case Study 2: Antibacterial Efficacy

In another study, derivatives of this compound were synthesized and tested against multi-drug resistant strains of bacteria. The results showed that modifications to the benzothiazole ring significantly increased antibacterial activity compared to unmodified compounds .

Mecanismo De Acción

The mechanism of action of 2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA or proteins, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The benzothiazole derivatives discussed below share core structural features but differ in substituents, leading to distinct physicochemical and functional properties.

Substitution at Position 2 and 6

2-Aminobenzothiazole (ABT)

- Properties: Basic amino group enhances hydrogen-bonding capacity but reduces solubility compared to carboxylic acid derivatives. Widely studied as a corrosion inhibitor ().

- Applications : Used in anticorrosive coatings due to its ability to adsorb onto metal surfaces via sulfur and nitrogen atoms .

1,3-Benzothiazole-6-carboxylic Acid (BTCA)

- Properties: The carboxylic acid group improves water solubility and enables salt formation. Lower basicity compared to amino-substituted analogs.

- Applications : Investigated in corrosion inhibition and as a ligand in coordination chemistry ().

Ethyl 2-Amino-1,3-benzothiazole-6-carboxylate

- Structure: Ethyl ester at position 6; amino group at position 2.

- Properties : Esterification increases lipophilicity, making it suitable for lipid-rich environments. The ethyl group can be hydrolyzed to regenerate the carboxylic acid ().

- Applications : Intermediate in synthetic organic chemistry for prodrug design .

Substitution at Position 4

2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic Acid (Target Compound)

- Structure: Methyl at position 4, amino at position 2, carboxylic acid at position 6.

- The combined amino and carboxylic acid groups create amphoteric behavior, enabling pH-dependent solubility .

2-Amino-6-methyl-1,3-benzothiazole–Decanedioic Acid Cocrystal

- Structure : Methyl at position 6; cocrystallized with decanedioic acid.

- Properties : Cocrystallization modifies melting points and solubility. The long-chain dicarboxylic acid facilitates crystal packing via hydrogen bonds ().

- Applications : Pharmaceutical formulations requiring controlled release .

Halogen and Heterocyclic Derivatives

2-Bromo-1,3-benzothiazole-6-carboxylic Acid

- Structure : Bromine at position 2; carboxylic acid at position 6.

- Properties: Bromine’s electron-withdrawing effect increases electrophilicity, enhancing reactivity in cross-coupling reactions. Higher molecular weight (258.09 g/mol) compared to non-halogenated analogs ().

- Applications : Building block for Suzuki-Miyaura coupling in medicinal chemistry .

2-(1H-Pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic Acid

Peptide and Complex Derivatives

2-L-Arginyl-1,3-benzothiazole-6-carboxylic Acid

- Structure : L-arginine linked via amide bond to position 2; carboxylic acid at position 6.

- Properties : The arginyl group introduces chirality and enhances interactions with biological targets (e.g., enzymes). Increased molecular weight (244.27 g/mol) compared to simpler analogs ().

- Applications : Targeted drug delivery systems .

FXR Agonist (Tropifexor)

- Structure : Complex bicyclic framework with fluorine and trifluoromethoxy groups; carboxylic acid at position 6.

- Properties : Fluorine atoms improve metabolic stability and membrane permeability. High specificity for the farnesoid X receptor ().

- Applications : Treatment of liver diseases and metabolic disorders .

Comparative Data Table

Actividad Biológica

2-Amino-4-methyl-1,3-benzothiazole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2O2S. It features a benzothiazole core, which is known for conferring various biological activities. The presence of amino and carboxylic acid functional groups enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits effectiveness against several bacterial strains, making it a candidate for antibiotic development.

- Anticancer Properties : Preliminary studies suggest potential in inhibiting tumor growth by targeting specific cancer cell lines.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

The mechanisms through which this compound exerts its effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation.

- Cell Cycle Regulation : It could induce apoptosis in cancer cells by affecting the expression of key regulatory proteins.

- Antioxidant Activity : Its structure suggests potential as an antioxidant, which can mitigate oxidative stress in cells.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent .

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell growth significantly. For instance, it showed a reduction in viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values comparable to established chemotherapeutics .

Anti-inflammatory Mechanisms

Research has indicated that this compound may downregulate pro-inflammatory cytokines in macrophages, thereby reducing inflammation markers such as TNF-alpha and IL-6 . This property positions it as a potential therapeutic agent for inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key physicochemical properties of 2-amino-4-methyl-1,3-benzothiazole-6-carboxylic acid, and how are they experimentally determined?

The compound (C₈H₆N₂O₂S, MW 194.21) exhibits a melting point of 265°C (decomposition), density of 1.604 g/cm³, and a predicted boiling point of ~466.6°C. Characterization methods include:

Q. What synthetic routes are available for preparing this compound?

A common method involves:

- Step 1 : Condensation of 2-aminothiazole derivatives with chloroacetyl chloride in chloroform using anhydrous K₂CO₃ as a base.

- Step 2 : Reaction with KSCN in refluxing acetone to form the thiazolidinone core.

- Step 3 : Purification via recrystallization (e.g., DMF/acetic acid mixture) and monitoring by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How is the purity of this compound validated in research settings?

- TLC : Use silica gel plates with UV visualization.

- HPLC : Reverse-phase C18 column, mobile phase of acetonitrile/water (70:30), retention time ~8–10 minutes.

- Elemental analysis : %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 100 K.

- Refinement : SHELXL for small-molecule refinement; analyze bond lengths (e.g., C=O ~1.21 Å) and angles (e.g., thiazole ring torsion angles <5°).

- Validation : Check R-factor (<0.05) and electron density maps for missing/ambiguous atoms .

Q. What strategies optimize the compound’s solubility for biological assays?

- pH adjustment : Deprotonate the carboxylic acid group (pKa ~3.99) in neutral/basic buffers (e.g., PBS pH 7.4).

- Co-solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes.

- Derivatization : Synthesize methyl/ethyl esters (e.g., 2-amino-4-methyl-1,3-benzothiazole-6-carboxylate) for improved lipophilicity .

Q. How are computational methods applied to predict the compound’s reactivity or binding affinity?

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level; calculate frontier orbitals (HOMO-LUMO gap ~4–5 eV).

- Molecular docking : Dock into target proteins (e.g., microbial enzymes) using AutoDock Vina; analyze binding poses for hydrogen bonds (e.g., carboxylic acid with Arg residues) .

Q. What contradictions exist in reported spectral data, and how are they resolved?

- Discrepancies : Variations in NMR shifts due to solvent (DMSO vs. CDCl₃) or tautomerism.

- Resolution : Compare experimental data with simulated spectra (e.g., ACD/Labs NMR predictor) and confirm via 2D NMR (COSY, HSQC) .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for benzothiazole-6-carboxylic acid derivatives?

- Core modifications : Vary substituents at positions 2 (amino group) and 4 (methyl group).

- Bioactivity assays : Test antimicrobial activity (e.g., MIC against E. coli or S. aureus) and correlate with electronic (Hammett σ) or steric parameters (Taft’s Es) .

Q. What analytical challenges arise in quantifying degradation products of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.